1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-

概要

説明

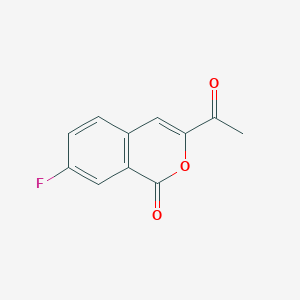

1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- is a derivative of isocoumarin, a class of compounds known for their diverse biological activities. This compound features a benzopyranone core with an acetyl group at the third position and a fluorine atom at the seventh position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- typically involves the condensation of 2-carboxybenzaldehyde with bromoacetophenone derivatives, followed by further reactions with aromatic aldehydes . The reaction conditions often include the use of solvents like ethyl methyl ketone and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Conjugate Additions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated ketone moiety undergoes nucleophilic attacks at the β-carbon (C-2).

Hydrazine and Amine Additions

-

Hydrazines : React with the α,β-unsaturated system to form pyrazole derivatives. For example:

| Reactants | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | AcOH, reflux | Pyrazolidones (130 , 131 ) | 65–78 | |

| Semicarbazide | MeOH, reflux | Pyrazole 135 | 72 |

Carbon Nucleophile Additions

-

Grignard reagents : Add to C-2, followed by acid-catalyzed cyclization to form dihydrofuran derivatives .

-

Malononitrile : Forms fused pyran derivatives under basic conditions .

Electrophilic Substitution at the Aromatic Ring

The 7-fluoro substituent directs electrophilic substitution to the C-8 position due to its electron-withdrawing effect.

Bromination

-

Bromine in acetic acid selectively brominates the C-8 position, yielding 3-acetyl-7-fluoro-8-bromochromone .

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Acetyl-7-fluorochromone | Br₂, AcOH, 40°C | 8-Bromo derivative | 85 |

Reactions Involving the 3-Acetyl Group

The acetyl group participates in condensation and cyclocoupling reactions.

Knoevenagel Condensation

-

Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of silica sulfuric acid (SSA) to form α,β-unsaturated ketones (e.g., 2a ) .

| Aldehyde | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | SSA, 80°C, 2 h | 2a (C18H11ClO3) | 78 | |

| 4-Fluorobenzaldehyde | SSA, 80°C, 2 h | 2b (C18H11FO3) | 79 |

Formation of Metal Complexes

-

The acetyl and carbonyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or bioactive properties .

Acid-Catalyzed Ring Opening

-

In concentrated HCl, the pyran ring opens to form a diketone intermediate, which recyclizes under basic conditions to yield fused heterocycles (e.g., coumarinopyrazoles) .

Reaction with Dinucleophiles

| Dinucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Guanidine | EtOH, reflux | Pyrimidine 150 | 68 |

Biological Activity Correlation

Derivatives of 3-acetyl-7-fluorochromone exhibit:

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity

Research indicates that benzopyran derivatives exhibit notable anticancer properties. For instance, compounds containing the benzopyran structure have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. A study highlighted that hydroxylonchocarpin, a related compound, demonstrates significant anticancer activity against specific cancer cell lines, suggesting that 1H-2-benzopyran-1-one derivatives may also possess similar effects .

2. Antifungal Properties

Benzopyran compounds have been investigated for their antifungal activities. Moracin D, another benzopyran derivative, has shown effectiveness against fungal infections. This suggests that 1H-2-benzopyran-1-one could potentially be developed into antifungal agents .

3. Cardiovascular Effects

The compound has implications in cardiovascular health. Cromakalim, a benzopyran derivative, is known for its antihypertensive effects through potassium channel modulation. This mechanism indicates that 1H-2-benzopyran-1-one could be explored for developing new antihypertensive medications .

Synthesis and Derivatives

The synthesis of 1H-2-benzopyran-1-one derivatives can be achieved through various methods, including solid-phase synthesis techniques. These methods allow for the efficient production of libraries of benzopyran compounds for biological testing. For example, solid-phase parallel synthesis has been utilized to create diverse benzopyran derivatives with high yields and purity .

Table 1: Synthesis Methods for Benzopyran Derivatives

| Synthesis Method | Description | Yield |

|---|---|---|

| Solid-phase synthesis | Utilizes resin-bound intermediates | ~87% |

| Palladium-mediated coupling | Introduces aryl groups through Suzuki coupling | High |

| Click chemistry | Forms triazole-substituted benzopyrans | 64 examples produced |

Case Studies

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of hydroxylonchocarpin demonstrated its ability to inhibit tumor growth in vitro and in vivo models. The research indicated that the mechanism involved apoptosis induction and cell cycle arrest . This case suggests that similar mechanisms may be applicable to 1H-2-benzopyran-1-one.

Case Study 2: Antifungal Efficacy

In another investigation, moracin D was tested against various fungal strains and showed promising results in inhibiting growth and reducing infection severity. The study emphasized the potential for developing new antifungal therapies based on benzopyran structures .

Case Study 3: Cardiovascular Applications

Cromakalim's efficacy as an antihypertensive agent was evaluated in clinical trials, demonstrating significant reductions in blood pressure among participants with hypertension. This highlights the potential application of related compounds like 1H-2-benzopyran-1-one in cardiovascular therapeutics .

作用機序

The mechanism of action of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to enzymes and receptors, influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways are still under investigation.

類似化合物との比較

Isocoumarin: The parent compound of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-, known for its diverse biological activities.

Coumarin: Another related compound with a benzopyranone core, widely studied for its anticoagulant properties.

3-Phenyl-1H-isochromen-1-one: A derivative with antioxidant and antiplatelet activities.

Uniqueness: 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- stands out due to the presence of both an acetyl group and a fluorine atom, which confer unique chemical and biological properties. These modifications enhance its potential for various applications compared to its analogs.

生物活性

1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-, also known as 3-acetyl-7-fluoroisochromen-1-one, is a compound belonging to the isocoumarin class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The structure of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- features a benzopyranone core with an acetyl group at the third position and a fluorine atom at the seventh position. This unique configuration enhances its reactivity and potential biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | 3-acetyl-7-fluoroisochromen-1-one |

| Molecular Formula | C11H7FO3 |

| CAS Number | 1448704-71-9 |

The biological effects of 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- are primarily mediated through its interaction with specific enzymes and receptors. It is known to influence cellular processes such as signal transduction and gene expression by binding to various molecular targets. The presence of the fluorine atom may enhance its binding affinity compared to similar compounds.

Antimicrobial Activity

Research indicates that derivatives of 1H-2-Benzopyran-1-one exhibit significant antimicrobial properties. For instance, studies have shown moderate inhibitory effects against various bacteria, including Bacillus sp., Pseudomonas putida, and E. coli . The compound's effectiveness is comparable to standard antibiotics like streptomycin, indicating its potential as an antimicrobial agent.

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, in a study comparing different compounds, several derivatives showed IC50 values ranging from 43.1 to 54.8 µg/mL against MCF-7 breast cancer cells, suggesting moderate potency compared to doxorubicin .

Additionally, another study highlighted that compounds derived from this benzopyranone exhibited significant activity against prostate cancer cell lines . The structure-function relationship suggests that modifications in the benzopyran framework can lead to enhanced anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory potential of 1H-2-Benzopyran-1-one has been explored through various studies. It has been reported to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways, making it a candidate for developing anti-inflammatory drugs . The structural modifications in this compound contribute to its selectivity towards COX-2 over COX-1.

Study on Gastroprotective Activity

A notable case study involved the synthesis of novel derivatives based on 1H-2-Benzopyran-1-one for gastroprotective applications. The study found that certain N-alkylated gamma-lactone derivatives exhibited significant protective effects against stress-induced ulcers in rats . The blood levels of these compounds correlated with their gastroprotective efficacy, highlighting their potential therapeutic applications.

Synthesis and Bioactivity Assessment

Another investigation focused on synthesizing various derivatives of benzopyran compounds and assessing their bioactivity. This study utilized solid-phase parallel synthesis techniques to create a library of compounds, many of which demonstrated promising biological activities across different assays .

特性

IUPAC Name |

3-acetyl-7-fluoroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c1-6(13)10-4-7-2-3-8(12)5-9(7)11(14)15-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKJIVXDDWEOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。